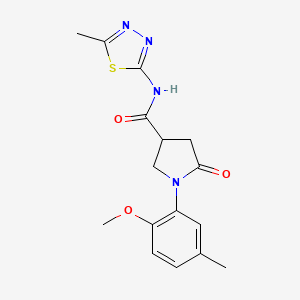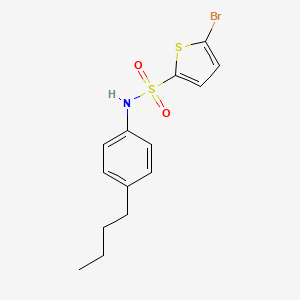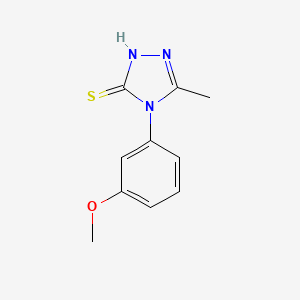
N-(1-adamantylmethyl)-3-(phenylsulfonyl)propanamide
描述
N-(1-adamantylmethyl)-3-(phenylsulfonyl)propanamide, commonly known as A-438079, is a selective antagonist of P2X7 receptor, which is a member of the purinergic receptor family. P2X7 receptor is a transmembrane ion channel that is activated by extracellular ATP. It is involved in a variety of physiological and pathological processes, such as inflammation, pain, and neurodegeneration. A-438079 has been extensively studied for its potential therapeutic applications in these areas.
作用机制
A-438079 acts as a selective antagonist of P2X7 receptor by binding to the receptor and preventing its activation by extracellular ATP. P2X7 receptor activation leads to the opening of the receptor channel and the influx of ions, such as calcium and sodium, into the cell. This triggers a cascade of intracellular signaling events that can lead to the release of pro-inflammatory cytokines, the formation of inflammasomes, and the activation of cell death pathways. A-438079 blocks these downstream effects by inhibiting P2X7 receptor activation.
Biochemical and Physiological Effects:
A-438079 has been shown to have a variety of biochemical and physiological effects in different systems. In the immune system, A-438079 reduces the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibits the formation of inflammasomes. In the nervous system, A-438079 protects neurons from damage and improves cognitive function. In the cardiovascular system, A-438079 reduces the size of myocardial infarction and improves cardiac function.
实验室实验的优点和局限性
A-438079 has several advantages and limitations for lab experiments. One advantage is its high selectivity for P2X7 receptor, which allows for specific targeting of this receptor without affecting other purinergic receptors. Another advantage is its ability to penetrate the blood-brain barrier, which makes it useful for studying the role of P2X7 receptor in the central nervous system. However, A-438079 has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of A-438079 and its potential therapeutic applications. One direction is the development of more potent and selective P2X7 receptor antagonists with improved pharmacokinetic properties. Another direction is the investigation of the role of P2X7 receptor in other pathological conditions, such as cancer and autoimmune diseases. Additionally, the use of A-438079 in combination with other drugs or therapies may enhance its therapeutic efficacy.
科学研究应用
A-438079 has been widely used in scientific research to study the role of P2X7 receptor in various biological processes. For example, it has been used to investigate the involvement of P2X7 receptor in inflammation and pain. A-438079 has been shown to reduce the release of pro-inflammatory cytokines and to alleviate pain in animal models. A-438079 has also been used to study the role of P2X7 receptor in neurodegeneration. It has been shown to protect neurons from damage and to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-(1-adamantylmethyl)-3-(benzenesulfonyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3S/c22-19(6-7-25(23,24)18-4-2-1-3-5-18)21-14-20-11-15-8-16(12-20)10-17(9-15)13-20/h1-5,15-17H,6-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGMNUXGRDCQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({[(4-nitrobenzyl)thio]acetyl}amino)-N-propylbenzamide](/img/structure/B4669675.png)
![3-(3-nitrophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4669678.png)


![3-(3-bromophenyl)-N-[1-(3-methoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4669716.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]-N-(4-fluorophenyl)acrylamide](/img/structure/B4669732.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4669740.png)
![N~1~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4669744.png)

![ethyl 4-(2-chlorophenyl)-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4669752.png)

![2-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4669767.png)
![N-(4-chlorophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4669773.png)